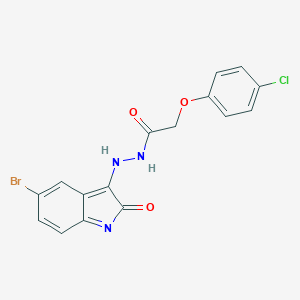![molecular formula C20H15N3O3 B246310 Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)
Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester, also known as 4-(N-pyridylcarbamoyl) benzhydrazide (PCB), is a compound that has been widely studied for its potential applications in various fields, including medicinal chemistry and materials science. PCB is a derivative of benzhydrazide, a class of compounds that has been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of PCB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, PCB has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade and downregulating anti-apoptotic proteins. PCB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a key role in tumor invasion and metastasis. In bacteria and fungi, PCB is believed to disrupt the cell membrane and inhibit DNA synthesis.
Biochemical and Physiological Effects:
PCB has been shown to have a range of biochemical and physiological effects. In cancer cells, PCB has been shown to inhibit cell proliferation and induce apoptosis. PCB has also been shown to inhibit angiogenesis (the formation of new blood vessels) and reduce tumor growth in animal models. In bacteria and fungi, PCB has been shown to inhibit growth and induce cell death. PCB has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
PCB has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available in large quantities. PCB is also stable under a range of conditions and can be stored for long periods of time without degradation. However, PCB has some limitations for use in lab experiments. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. PCB is also relatively toxic, with a half-maximal inhibitory concentration (IC50) in the micromolar range.
Zukünftige Richtungen
There are several future directions for the study of PCB. In medicinal chemistry, PCB derivatives could be synthesized and tested for improved antitumor and antimicrobial activity. The use of PCB as a building block for the synthesis of novel organic materials could also be explored further. In addition, the mechanism of action of PCB could be further elucidated, and its potential use as a therapeutic agent for various diseases could be investigated. Finally, the development of new methods for the synthesis of PCB and its derivatives could be explored to improve yields and reduce costs.
Synthesemethoden
The synthesis of PCB involves the condensation of Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester(aminomethyl)benzoic acid with pyridine-3-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (Figure 1). The resulting product is then esterified with phenyl chloroformate to yield PCB.
Wissenschaftliche Forschungsanwendungen
PCB has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, PCB has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. PCB has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. In materials science, PCB has been investigated for its potential use as a building block for the synthesis of novel organic materials, such as metal-organic frameworks (MOFs).
Eigenschaften
Molekularformel |
C20H15N3O3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H15N3O3/c24-19(17-7-4-12-21-14-17)23-22-13-15-8-10-18(11-9-15)26-20(25)16-5-2-1-3-6-16/h1-14H,(H,23,24)/b22-13+ |
InChI-Schlüssel |
WHIOEHMATHMRLX-LPYMAVHISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Löslichkeit |
0.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)

![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)


![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)